

An In-Depth Technical Guide to 2-(Benzyl(methyl)amino)ethanol-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Benzyl(methyl)amino)ethanol-d4

Cat. No.: B566810

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(Benzyl(methyl)amino)ethanol-d4**, a deuterated analog of N-Benzyl-N-methylethanolamine. This isotopically labeled compound is of significant interest to researchers in pharmacology, toxicology, and drug metabolism. Its primary application lies in its use as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). The incorporation of four deuterium atoms on the ethanol backbone provides a distinct mass shift, making it an ideal tool for tracer experiments, metabolic studies, and pharmacokinetic research, with minimal impact on its chemical properties. This guide details its physicochemical properties, a common synthesis route, and provides a hypothetical, yet detailed, experimental protocol for its application in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

Chemical Identity and Physical Properties

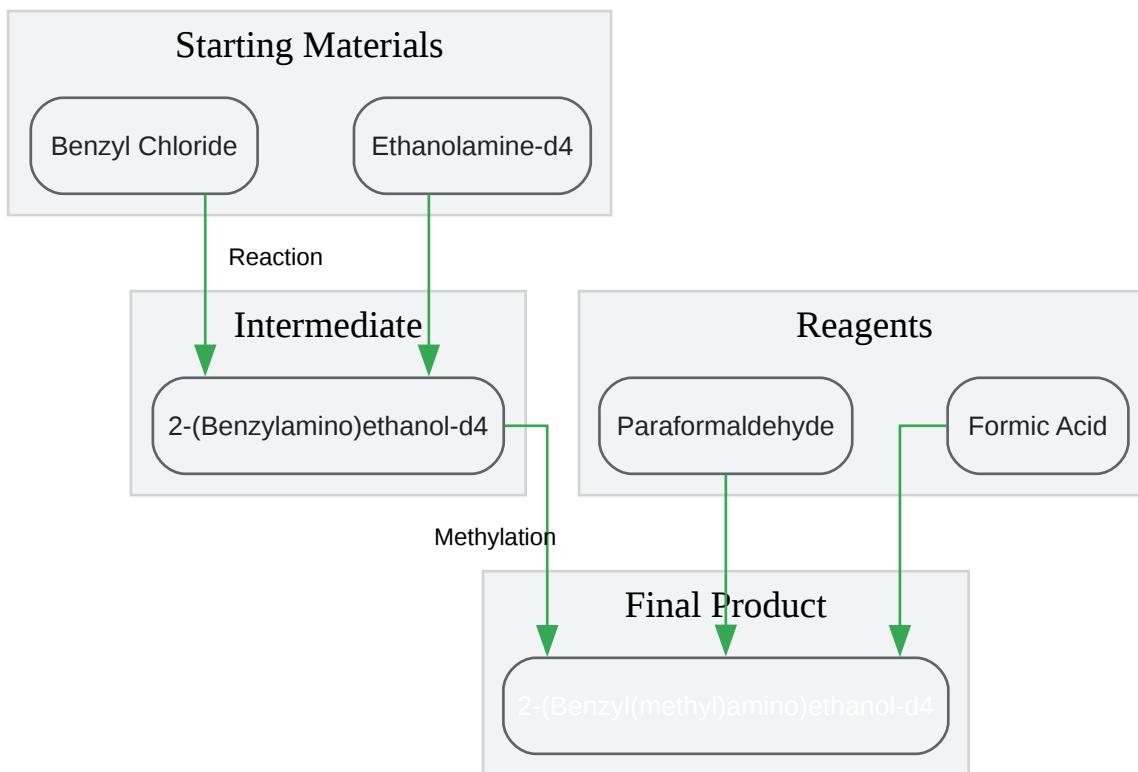
2-(Benzyl(methyl)amino)ethanol-d4 is a stable, isotopically labeled form of N-Benzyl-N-methylethanolamine. The deuterium atoms are located at the 1 and 2 positions of the ethanol group.

Table 1: Chemical Identifiers

Identifier	Value
Chemical Name	2-(Benzyl(methyl)amino)ethanol-d4
Synonyms	N-Benzyl-N-methylethanolamine-d4, 2-[benzyl(methyl)amino]-1,1,2,2-tetra deuterioethanol
CAS Number	1219803-10-7 [1]
Molecular Formula	C ₁₀ H ₁₁ D ₄ NO [2]
Molecular Weight	169.26 g/mol [1] [2]
Isotopic Enrichment	≥99 atom % D [1]

Table 2: Physicochemical Properties (of non-deuterated form)

Property	Value	Reference
Appearance	Colorless to light yellow clear liquid	[3]
Density	1.017 g/mL at 25°C	[3] [4] [5]
Boiling Point	95-105°C at 2 mmHg	[3] [4]
Flash Point	>230°F (>110°C)	[4]
Refractive Index	n _{20/D} 1.529	[3] [4]
Solubility	Slightly soluble in chloroform and methanol	[4]
pKa	14.75 ± 0.10 (Predicted)	[4]


Synthesis

A common method for the synthesis of N-Benzyl-N-methylethanolamine involves a two-step process starting from benzyl chloride and ethanolamine. The deuterated analog can be synthesized using a similar pathway with a deuterated starting material. A general synthesis for

the non-deuterated compound involves the reaction of 2-(N-benzyl)aminoethanol with paraformaldehyde in formic acid at elevated temperatures.[1][4]

A plausible route for the synthesis of **2-(Benzyl(methyl)amino)ethanol-d4** would involve the use of ethanolamine-d4 as a starting material.

General Synthesis Pathway

[Click to download full resolution via product page](#)

A plausible synthesis pathway for **2-(Benzyl(methyl)amino)ethanol-d4**.

Applications in Research and Drug Development

The primary utility of **2-(Benzyl(methyl)amino)ethanol-d4** is as an internal standard in quantitative analytical methods.[6] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

Given that N-Benzyl-N-methylethanolamine is a known related substance and potential impurity in the synthesis of the calcium channel blocker Nicardipine, **2-(Benzyl(methyl)amino)ethanol-d4** is an ideal internal standard for the quantification of Nicardipine and its related impurities in pharmaceutical formulations and biological matrices.^{[7][8]}

Experimental Protocol: Quantification of Nicardipine in Human Plasma using LC-MS/MS

The following is a detailed, hypothetical experimental protocol for the quantification of Nicardipine in human plasma using **2-(Benzyl(methyl)amino)ethanol-d4** as an internal standard. This protocol is based on established methods for Nicardipine analysis and general procedures for bioanalytical LC-MS/MS.

Materials and Reagents

- Nicardipine reference standard
- **2-(Benzyl(methyl)amino)ethanol-d4** (Internal Standard, IS)
- Human plasma (with anticoagulant)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation

- A sensitive Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nicardipine and **2-(Benzyl(methyl)amino)ethanol-d4** in methanol.
- Working Standard Solutions: Prepare serial dilutions of the Nicardipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
- Internal Standard Working Solution (10 ng/mL): Dilute the **2-(Benzyl(methyl)amino)ethanol-d4** stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Solid Phase Extraction)

- Spiking: To 200 μ L of human plasma, add 20 μ L of the internal standard working solution (10 ng/mL). For calibration standards and quality control samples, add 20 μ L of the respective Nicardipine working standard solutions. For blank samples, add 20 μ L of 50:50 acetonitrile:water.
- Vortex: Gently vortex the samples for 10 seconds.
- SPE Cartridge Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
- Sample Loading: Load the plasma samples onto the conditioned SPE cartridges.
- Washing: Wash the cartridges with 1 mL of 5% methanol in water.
- Elution: Elute the analytes with 1 mL of acetonitrile.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the mobile phase.
- Injection: Inject 5 μ L of the reconstituted sample into the LC-MS/MS system.

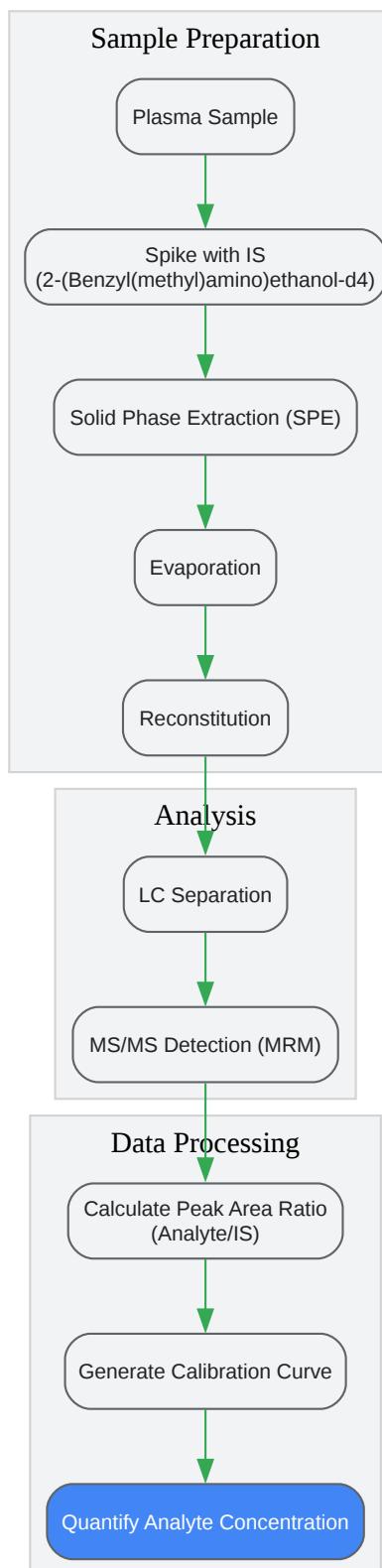
LC-MS/MS Conditions

Table 3: Liquid Chromatography Parameters

Parameter	Value
Column	C18 column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.3 mL/min
Gradient	5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Column Temperature	40°C

Table 4: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
Acquisition Mode	Multiple Reaction Monitoring (MRM)


Table 5: MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Nicardipine	480.2	304.1	25
2-(Benzyl(methyl)amino)ethanol-d4 (IS)	170.3	91.1	20

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Nicardipine) to the internal standard (**2-(Benzyl(methyl)amino)ethanol-d4**). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Nicardipine in the unknown samples is then determined from this calibration curve.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

LC-MS/MS analytical workflow for quantification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-(Benzyl(methyl)amino)ethanol-d4** is not widely available, the safety precautions for the non-deuterated analog, N-Benzyl-N-methylethanolamine, should be followed. It is classified as an irritant, causing skin and serious eye irritation.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist. Use in a well-ventilated area.
- Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

2-(Benzyl(methyl)amino)ethanol-d4 is a valuable tool for researchers and scientists in the field of drug development and analysis. Its properties as a stable isotope-labeled internal standard make it highly suitable for accurate and precise quantification of analytes with similar chemical structures, particularly in complex biological matrices. The provided hypothetical LC-MS/MS protocol for the analysis of Nicardipine illustrates a key application of this compound, highlighting its importance in pharmacokinetic and bioanalytical studies. As with any chemical reagent, proper handling and safety precautions are essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Benzyl(methyl)amino)ethanol-d4 | Benchchem [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sfdchem.com [sfdchem.com]

- 4. 2-N-Benzyl N-Methylamino ethanol [chembk.com]
- 5. N-Benzyl-N-methylethanolamine | 101-98-4 | FB36399 [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. uspnf.com [uspnf.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(Benzyl(methyl)amino)ethanol-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b566810#what-is-2-benzyl-methyl-amino-ethanol-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com